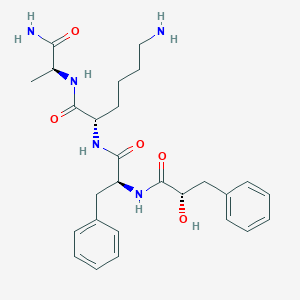
3-Phenyllactyl-phenylalanyl-lysyl-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyllactyl-phenylalanyl-lysyl-alaninamide, also known as FPLA, is a peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPLA is a synthetic peptide that is composed of four amino acids, namely phenylalanine, lysine, alanine, and phenyllactic acid.
Aplicaciones Científicas De Investigación
1. Polypeptide Biosynthesis
3-Phenyllactyl-phenylalanyl-lysyl-alaninamide has been studied in the context of polypeptide biosynthesis. Research involving phenyllactic acid, which is structurally related to 3-Phenyllactyl, showed that when phenyllactyl-sRNA is incubated with an Escherichia coli ribosomal system, phenyllactic acid is incorporated at the NH2-terminal position of synthesized polyphenylalanine. This method permits the specific labeling of the terminal position of the synthesized chains, which is crucial in understanding the initiation of polypeptide chains (Hervé & Chapeville, 1965).
2. Neuropeptide Stability
In a study on sea anemones, a neuropeptide named Antho-KAamide was isolated, which contains the unusual N-terminal L-3-phenyllactyl blocking group, similar to 3-Phenyllactyl. This group is proposed to render the neuropeptide resistant to nonspecific aminopeptidases, thereby increasing its stability after neuronal release (Nothacker, Rinehart, & Grimmelikhuijzen, 1991).
3. Peptide Transporter Probing
A study involving a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, evaluated as a probe for peptide transporter 1 (PEPT1), highlights the potential use of structurally similar compounds for probing peptide transporters. This research demonstrated the pH-dependent uptake of the compound in cells, suggesting its utility in studying drug-drug interactions mediated by PEPT1 (Arakawa et al., 2014).
4. Biodegradable Peptide-Based Polymers
The synthesis and characterization of biodegradable peptide-based polymers, using processes like microwave-assisted click chemistry, hint at the application of this compound in creating designed biomedical materials. Peptide triazole-based polymers were synthesized from novel peptide-based monomers, demonstrating the feasibility of enzymatic degradation and chemical hydrolysis under physiological conditions (van Dijk et al., 2008).
5. Peptide Conjugates for Anti-HIV Activity
Peptide-poly(L-lysine citramide) conjugates, studied for their in vitro anti-HIV behavior, exemplify the potential role of this compound in antiviral research. These conjugates showed antiviral activity independent of peptide release and inhibition of the HIV protease, indicating possible applications in HIV treatment research (Couffin-Hoarau et al., 2009).
Propiedades
Número CAS |
137350-94-8 |
|---|---|
Fórmula molecular |
C110H175N31O45S |
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
(2S)-6-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-hydroxy-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C27H37N5O5/c1-18(24(29)34)30-25(35)21(14-8-9-15-28)31-26(36)22(16-19-10-4-2-5-11-19)32-27(37)23(33)17-20-12-6-3-7-13-20/h2-7,10-13,18,21-23,33H,8-9,14-17,28H2,1H3,(H2,29,34)(H,30,35)(H,31,36)(H,32,37)/t18-,21-,22-,23-/m0/s1 |
Clave InChI |
XPSMGYNORQJNOF-QGQQZZQASA-N |
SMILES isomérico |
C[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)O |
SMILES |
CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)O |
SMILES canónico |
CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)O |
Secuencia |
FKA |
Sinónimos |
3-phenyllactyl-phenylalanyl-lysyl-alaninamide Antho-KAamide L-3-phenyllactyl-Phe-Lys-Ala-NH2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)

![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)

